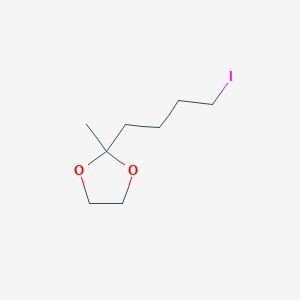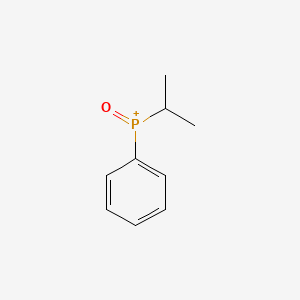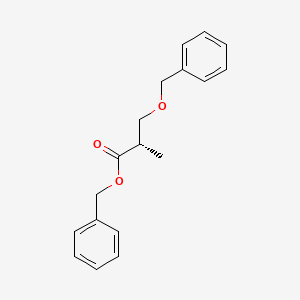
2,2,7,7-Tetramethyl-4-phenyl-3,6-dioxa-2,7-disilaoct-4-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,7,7-Tetramethyl-4-phenyl-3,6-dioxa-2,7-disilaoct-4-ene is a unique organosilicon compound characterized by its distinctive structure, which includes two silicon atoms and a phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound are not well-documented, suggesting that it may be produced on a smaller scale for research purposes. The development of efficient and scalable production methods would be essential for its broader application in industry.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,7,7-Tetramethyl-4-phenyl-3,6-dioxa-2,7-disilaoct-4-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The phenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a variety of functionalized organosilicon compounds.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex organosilicon compounds.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Biology and Medicine: Research into its biological activity and potential therapeutic applications is ongoing, although specific uses have not been well-documented.
Industry: Its potential use in the production of advanced materials and as a catalyst in various industrial processes is being explored.
Mécanisme D'action
The mechanism by which 2,2,7,7-Tetramethyl-4-phenyl-3,6-dioxa-2,7-disilaoct-4-ene exerts its effects is not fully understood. its interactions with molecular targets and pathways are likely influenced by its unique structure, which allows it to participate in various chemical reactions. Further research is needed to elucidate the specific molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2,4,7,7-Pentamethyl-3,6-dioxa-2,7-disilaoctane
- 2,2,4,6-Tetramethyloctane
- 2,2,3,7-Tetramethyloctane
Uniqueness
2,2,7,7-Tetramethyl-4-phenyl-3,6-dioxa-2,7-disilaoct-4-ene is unique due to the presence of both silicon atoms and a phenyl group in its structure This combination imparts distinct chemical properties that differentiate it from other similar compounds
Conclusion
This compound is a compound of significant interest due to its unique structure and potential applications. While further research is needed to fully understand its properties and mechanisms of action, its potential in various fields makes it a valuable subject of study.
Propriétés
Numéro CAS |
64277-60-7 |
|---|---|
Formule moléculaire |
C14H24O2Si2 |
Poids moléculaire |
280.51 g/mol |
Nom IUPAC |
trimethyl-(1-phenyl-2-trimethylsilyloxyethenoxy)silane |
InChI |
InChI=1S/C14H24O2Si2/c1-17(2,3)15-12-14(16-18(4,5)6)13-10-8-7-9-11-13/h7-12H,1-6H3 |
Clé InChI |
SUJFYSQALNWOCY-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)OC=C(C1=CC=CC=C1)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


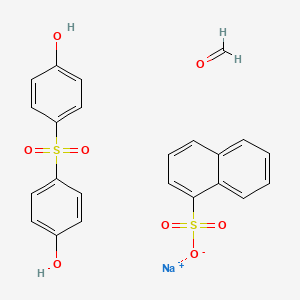

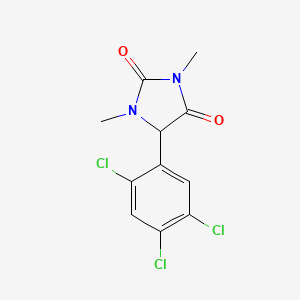
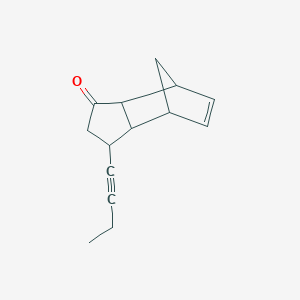
![Methyl [2-amino-3-nitro-5-(trifluoromethyl)phenyl]carbamate](/img/structure/B14492728.png)

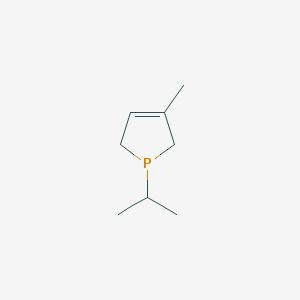
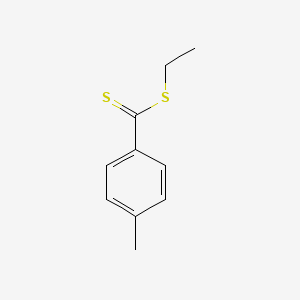
![1,1'-(Propane-2,2-diyl)bis[4-(4-isocyanatophenoxy)benzene]](/img/structure/B14492756.png)
